Cas no 623943-51-1 (1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene)

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene is a fluorinated aromatic compound featuring both nitro and dichloromethyl functional groups, along with a pentafluorosulfanyl (SF₅) substituent. The SF₅ group enhances the molecule's thermal and chemical stability while contributing to its unique electronic properties, making it valuable in advanced synthetic applications. The nitro and dichloromethyl groups provide reactive sites for further functionalization, enabling its use as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural complexity allows for precise modifications in high-performance applications, particularly where electron-withdrawing effects or robust stability are required. This compound is suited for specialized research and industrial processes demanding controlled reactivity and durability.
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene structure
623943-51-1 structure
Product name:1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
CAS No:623943-51-1
MF:C7H4NO2F5SCl2
Molecular Weight:332.075
MDL:MFCD22370109
CID:2855318
PubChem ID:53343039

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
    • MFCD22370109
    • SCHEMBL2344077
    • AKOS016015708
    • 1-Dichloromethyl-2-nitro-4-pentafluorosulfanylbenzene
    • JPJUUBLOJOAITH-UHFFFAOYSA-N
    • [4-(dichloromethyl)-3-nitrophenyl]-pentafluoro-lambda6-sulfane
    • 623943-51-1
    • MDL: MFCD22370109
    • インチ: InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H
    • InChIKey: JPJUUBLOJOAITH-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 330.9259957Da
  • 同位素质量: 330.9259957Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.8Ų
  • XLogP3: 6.1

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB304847-5 g
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95%
623943-51-1
5 g
€815.40 2023-07-19
TRC
N192255-250mg
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
623943-51-1
250mg
$ 280.00 2022-06-03
abcr
AB304847-500mg
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; .
623943-51-1 95%
500mg
€414.50 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651224-1g
(4-(Dichloromethyl)-3-nitrophenyl)pentafluoro-lambda6-sulfane
623943-51-1 98%
1g
¥1498.00 2024-05-06
TRC
N192255-500mg
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
623943-51-1
500mg
$ 465.00 2022-06-03
abcr
AB304847-5g
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; .
623943-51-1 95%
5g
€815.40 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651224-5g
(4-(Dichloromethyl)-3-nitrophenyl)pentafluoro-lambda6-sulfane
623943-51-1 98%
5g
¥4354.00 2024-05-06
abcr
AB304847-500 mg
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95%
623943-51-1
500 mg
€414.50 2023-07-19
abcr
AB304847-1 g
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95%
623943-51-1
1 g
€540.00 2023-07-19
abcr
AB304847-1g
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; .
623943-51-1 95%
1g
€540.00 2025-02-18

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene 関連文献

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzeneに関する追加情報

Professional Introduction to Compound with CAS No 623943-51-1 and Product Name: 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene

The compound with the CAS number 623943-51-1 and the product name 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its nitro, dichloromethyl, and pentafluorosulfanyl substituents, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry.

At the heart of this compound's structure lies a benzene ring, which is a fundamental aromatic system in organic chemistry. The presence of multiple functional groups attached to this aromatic core imparts distinct chemical properties and reactivity patterns. Specifically, the nitro group introduces a strong electron-withdrawing effect, influencing the electronic distribution across the molecule. This electron-withdrawing nature can modulate the reactivity of adjacent functional groups, making it a crucial factor in synthetic chemistry and drug design.

The dichloromethyl group at the 2-position further enhances the electrophilic character of the benzene ring, facilitating various substitution reactions. This group is particularly useful in constructing more complex molecular architectures, often employed in cross-coupling reactions and as a precursor for biologically active molecules. The combination of these two substituents makes 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene a versatile intermediate in synthetic organic chemistry.

One of the most intriguing aspects of this compound is the presence of the pentafluorosulfanyl group at the 5-position. This highly electronegative group not only exerts a strong electron-withdrawing effect but also introduces fluorine atoms, which are known for their ability to influence metabolic stability and pharmacokinetic properties of drug candidates. The pentafluorosulfanyl group is particularly valued in medicinal chemistry for its ability to enhance lipophilicity and metabolic resistance, making it a common feature in modern pharmaceuticals.

Recent research has highlighted the potential of fluorinated aromatic compounds in developing novel therapeutic agents. For instance, studies have demonstrated that molecules containing pentafluorosulfanyl groups exhibit improved binding affinity to biological targets due to their ability to modulate hydrophobic interactions and electronic properties. This has led to increased interest in exploring derivatives of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene as lead compounds for drug discovery.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties conferred by its substituents make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The combination of electron-withdrawing groups like the nitro and pentafluorosulfanyl groups can tailor the energy levels of the molecule, making it suitable for optoelectronic applications.

The synthesis of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Typically, it begins with the nitration of a suitable precursor followed by chlorination and fluorosulfonation steps. Each step requires careful optimization to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly.

From a computational chemistry perspective, understanding the molecular interactions of this compound is crucial. High-level quantum mechanical calculations have been employed to study its electronic structure and reactivity. These studies provide insights into how different substituents influence molecular orbitals and interaction energies with biological targets. Such information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The role of computational methods extends beyond theoretical predictions; they also aid in experimental design. By simulating reaction pathways and predicting product distributions, chemists can make informed decisions about synthetic strategies. This interdisciplinary approach has accelerated the discovery process in pharmaceutical research, leading to faster development cycles for new therapeutics.

Moreover, green chemistry principles have been increasingly integrated into the synthesis of complex molecules like 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene. The use of sustainable solvents, catalytic systems that minimize waste, and energy-efficient reaction conditions are examples of how modern research aims to reduce its environmental footprint. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

The impact of this compound on drug discovery cannot be overstated. Its unique structural features offer a rich scaffold for medicinal chemists to explore new therapeutic modalities. By modifying or appending different functional groups, researchers can generate libraries of compounds with tailored biological activities. This approach has been instrumental in identifying novel inhibitors targeting various disease pathways.

In conclusion,1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene (CAS No 623943-51-1) stands as a testament to the power of advanced organic synthesis and interdisciplinary research. Its multifaceted applications span pharmaceuticals and materials science, driven by its distinctive structural attributes. As research continues to uncover new possibilities for this compound and its derivatives,its significance is poised to grow further, shaping future advancements in both academia and industry.

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